molecular formula C11H10ClF3N2O B3036169 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal CAS No. 339010-44-5

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal

Cat. No. B3036169
CAS RN: 339010-44-5
M. Wt: 278.66 g/mol
InChI Key: WXHDOMJHHHLTPH-FNORWQNLSA-N
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Description

The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chloro and a trifluoromethyl group. Additionally, it has a prop-2-enal group attached to it with a dimethylamino substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, and acidity. For a similar compound, “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-acetonitrile”, the predicted boiling point is 245.7±35.0 °C, the predicted density is 1.429±0.06 g/cm3, and the predicted acidity coefficient (pKa) is -1.55±0.32 .

Scientific Research Applications

Synthesis and Characterization

  • Utility in Heterocyclic Systems Construction : This compound has been utilized as a synthetic intermediate for constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene. These compounds have demonstrated variable inhibitory effects in antimicrobial and anticancer activities, indicating its utility in drug discovery and pharmacology (Ibrahim et al., 2022).

  • Formation of Novel Compounds : It reacts with different nucleophiles to produce novel compounds. For instance, reactions with primary amines have led to the creation of new enamines or enaminones, depending on the reagents used. Additionally, it has been involved in reactions yielding various benzofuran derivatives with significant chemical interest (Ali et al., 2020).

  • Structural Analysis in Crystallography : The compound's structural properties, like the dihedral angles between ring planes, have been studied in detail. This has applications in crystallography and materials science for understanding molecular geometry and interactions (Jeon et al., 2013).

Applications in Organic Synthesis

  • Generation of Structurally Diverse Libraries : Used as a starting material in alkylation and ring closure reactions, it has facilitated the generation of a structurally diverse library of compounds. This highlights its role in enhancing the diversity of chemical compounds for various applications (Roman, 2013).

  • Chemoenzymatic Routes for Enantiomerically Pure Compounds : It has been involved in chemoenzymatic routes to create enantiomerically pure compounds. This process has been used to prepare 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines, which are important in asymmetric catalysis (Busto et al., 2006).

  • Contribution to Nonlinear Optical Properties : The compound's derivatives have been studied for their nonlinear optical properties. This research is crucial for developing optical devices like optical limiters, demonstrating its relevance in materials science and engineering (Rahulan et al., 2014).

Environmental and Biological Applications

  • Role in Pesticide Discovery : Its pyridine ring has been used as an active component in pesticide discovery, contributing to the development of substances like tefluthrin, which controls soil insect pests (Liu et al., 2006).

  • Antioxidant and Antimicrobial Activities : Novel series of pyridines derived from this compound have shown significant antioxidant and antimicrobial activities, indicating its potential in pharmacology and drug development (Bonacorso et al., 2015).

properties

IUPAC Name

(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c1-17(2)5-7(6-18)10-9(12)3-8(4-16-10)11(13,14)15/h3-6H,1-2H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHDOMJHHHLTPH-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal
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2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal
Reactant of Route 5
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal
Reactant of Route 6
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal

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